N-(3-chloro-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Description

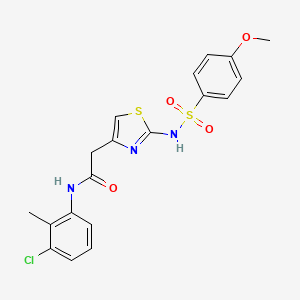

The target compound, N-(3-chloro-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide, features a thiazole core substituted at the 4-position with an acetamide group linked to a 3-chloro-2-methylphenyl moiety. At the 2-position of the thiazole, a 4-methoxyphenylsulfonamido group is attached. This structure combines sulfonamide, thiazole, and acetamide functionalities, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4S2/c1-12-16(20)4-3-5-17(12)22-18(24)10-13-11-28-19(21-13)23-29(25,26)15-8-6-14(27-2)7-9-15/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXMBFNTEYLQHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a complex organic compound with notable biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Thiazole ring : Known for diverse biological activities.

- Aromatic groups : Including a 3-chloro-2-methylphenyl moiety and a 4-methoxyphenylsulfonamido group.

- Acetamide functional group : Enhancing its solubility and bioavailability.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C19H18ClN3O4S2 |

| Molecular Weight | 451.9 g/mol |

Antimicrobial and Anticancer Properties

Compounds with thiazole rings, such as this compound, have demonstrated significant antimicrobial, antifungal, and anticancer properties. Preliminary studies suggest that this compound may inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, indicating potential applications in cancer therapy.

The specific biological activity of this compound is likely due to its interaction with various biological targets, including enzymes and receptors. The presence of chlorine and methoxy groups may enhance its binding affinity and selectivity towards these targets.

Case Studies and Research Findings

- Inhibition of Ribonucleotide Reductase : Initial studies indicate that similar thiazole-containing compounds can effectively inhibit ribonucleotide reductase, which is pivotal in DNA synthesis pathways.

- Antimicrobial Activity : Research has shown that thiazole derivatives exhibit potent antimicrobial effects against various pathogens, suggesting that this compound may also possess similar activities.

- Structure-Activity Relationship (SAR) : Compounds structurally related to this compound have been studied to understand how modifications in their structure influence biological activity. For instance, variations in the sulfonamide or thiazole moieties can significantly alter their efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Unique Features |

|---|---|

| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-methylphenyl)sulfonyl)acetamide | Contains a methyl group instead of methoxy |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide | Bromine substitution increases reactivity |

| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-hydroxyphenyl)sulfonyl)acetamide | Hydroxy group may enhance solubility |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

The target compound is compared to analogs based on:

- Thiazole substitution pattern (position of sulfonamido and acetamide groups).

- Sulfonamide substituents (e.g., methoxy vs. chloro).

- Acetamide-linked aromatic groups (e.g., 3-chloro-2-methylphenyl vs. phenoxyphenyl).

Structural Analogues and Comparative Data

Table 1: Structural and Functional Comparison

Pharmacological Implications

- This could affect hydrogen-bonding interactions in biological targets.

- Thiazole Core : The 4-yl-acetamide substitution aligns with compounds in and , which are associated with antimicrobial or enzyme-inhibitory activities .

- Acetamide Aromatic Groups : The 3-chloro-2-methylphenyl group may enhance hydrophobic interactions in binding pockets compared to smaller substituents (e.g., thiazol-2-yl in ).

Physicochemical Properties

- Solubility : The 4-methoxy group in the target compound likely improves aqueous solubility relative to chloro-substituted analogs (e.g., ).

Q & A

Basic: What are the established synthetic routes for preparing N-(3-chloro-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide?

Methodological Answer:

The synthesis involves sequential functionalization of the thiazole and acetamide moieties. A common approach includes:

- Step 1: Reacting 2-amino-4-substituted thiazole derivatives with chloroacetyl chloride in dioxane or THF, using triethylamine as a base to form the 2-chloroacetamide intermediate .

- Step 2: Introducing the 4-methoxyphenylsulfonamide group via nucleophilic substitution or coupling reactions. For example, sulfonamide incorporation can be achieved by reacting the thiazole-amine intermediate with 4-methoxybenzenesulfonyl chloride in the presence of DMAP (4-dimethylaminopyridine) under ultrasonication to enhance reaction efficiency .

- Step 3: Final purification via recrystallization (ethanol-DMF mixtures) or column chromatography to isolate the target compound.

Key Considerations:

- Monitor reaction progress using TLC or HPLC to avoid over-acylation.

- Optimize solvent choice (e.g., THF for solubility vs. dioxane for reactivity) based on intermediate stability .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy:

- ¹H NMR: Verify the presence of characteristic signals: aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–2.6 ppm for CH₃ adjacent to Cl), and sulfonamide NH (δ ~10 ppm, broad) .

- ¹³C NMR: Confirm carbonyl carbons (δ ~165–170 ppm) and thiazole ring carbons (δ ~110–150 ppm) .

- X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between sulfonamide NH and carbonyl oxygen). Use SHELX software for refinement .

- Mass Spectrometry: Validate molecular weight via ESI-MS or HRMS, ensuring the molecular ion peak matches the theoretical mass (C₁₉H₁₈ClN₃O₃S₂: ~460 g/mol).

Advanced Tip:

- For polymorph screening, perform differential scanning calorimetry (DSC) to detect crystallization variations that may affect bioavailability .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across studies?

Methodological Answer:

Discrepancies often arise from assay conditions or structural impurities:

- Reproducibility Checks:

- Standardize cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. ATP-based viability assays).

- Validate compound purity (>95% via HPLC) and solubility (use DMSO stocks with <0.1% water to prevent hydrolysis) .

- Mechanistic Studies:

Case Study:

If anti-cancer activity varies, compare apoptosis markers (caspase-3 activation) across studies to distinguish true efficacy from assay artifacts .

Advanced: What strategies are recommended for analyzing the compound’s pharmacokinetic properties in preclinical models?

Methodological Answer:

Focus on metabolic stability and bioavailability:

- In Vitro ADME:

- In Vivo Studies:

- Administer via intravenous/oral routes in rodents and collect plasma samples at timed intervals. Calculate AUC (area under the curve) and half-life.

- Monitor sulfonamide-mediated drug-drug interactions (e.g., CYP450 inhibition) using probe substrates like midazolam .

Optimization Tip:

Modify the thiazole ring with electron-withdrawing groups (e.g., Cl) to reduce first-pass metabolism .

Advanced: How can computational modeling guide the optimization of this compound’s selectivity?

Methodological Answer:

Use in silico tools to predict binding modes and off-target effects:

- Molecular Docking:

- Dock the compound into crystal structures of target proteins (e.g., carbonic anhydrase IX for sulfonamide affinity) using AutoDock Vina. Prioritize poses with hydrogen bonds to catalytic zinc ions .

- QSAR Modeling:

- Train models on analog datasets to correlate substituents (e.g., chloro vs. methyl) with IC₅₀ values. Validate with leave-one-out cross-validation .

- MD Simulations:

Case Application:

If off-target binding to hERG is suspected, calculate electrostatic potential maps to identify and mitigate potassium channel interactions .

Advanced: What experimental designs are suitable for probing the compound’s mechanism of action in complex biological systems?

Methodological Answer:

Adopt multi-omics approaches:

- Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .

- Proteomics: Use SILAC (stable isotope labeling) to quantify changes in protein abundance, focusing on sulfonamide-targeted enzymes like CAIX .

- Metabolomics: Apply LC-HRMS to profile metabolites, detecting sulfonamide-derived adducts or glutathione conjugates indicative of detoxification .

Validation:

- Knock down putative targets (CRISPR/Cas9) and assess resistance to compound effects. A >50% reduction in efficacy confirms target relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.